1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-chlorophenoxy)ethanone
Description
Properties
IUPAC Name |
1-[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-2-(4-chlorophenoxy)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN7O2/c24-18-6-8-19(9-7-18)33-15-20(32)29-10-12-30(13-11-29)22-21-23(26-16-25-22)31(28-27-21)14-17-4-2-1-3-5-17/h1-9,16H,10-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLUGPVGYVMTNMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3CC4=CC=CC=C4)C(=O)COC5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-chlorophenoxy)ethanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be broken down into distinct functional groups that contribute to its biological activity:
- Triazolo-pyrimidine moiety : This part is known for its role in various biological activities, including anticancer and antimicrobial effects.
- Piperazine ring : Commonly found in numerous pharmaceuticals, piperazine derivatives exhibit a broad spectrum of pharmacological effects.
- Chlorophenoxy group : This moiety is often associated with herbicidal activity but may also influence the compound's interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds containing triazolo-pyrimidine structures. For instance, derivatives similar to our compound have been shown to inhibit cell proliferation in various cancer cell lines.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 8.47 | Inhibition of MMPs |
| Compound B | HeLa | 9.22 | Induction of apoptosis |
| Target Compound | Various | TBD | TBD |
Note: TBD = To Be Determined based on future studies.
Antimicrobial Activity
Compounds with similar scaffolds have demonstrated antimicrobial properties against a range of pathogens. The triazole ring is particularly noted for its antifungal activity.
Case Study: Antimicrobial Efficacy
In a recent study, a series of triazolo-pyrimidine derivatives were evaluated against Staphylococcus aureus and Escherichia coli. The results indicated that modifications at the piperazine position significantly enhanced antibacterial activity.
The mechanisms through which this compound exerts its biological effects are still under investigation but may include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit matrix metalloproteinases (MMPs), which play a crucial role in cancer metastasis.
- Induction of Apoptosis : Some derivatives induce programmed cell death in cancer cells, potentially through mitochondrial pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
